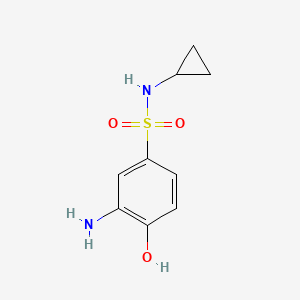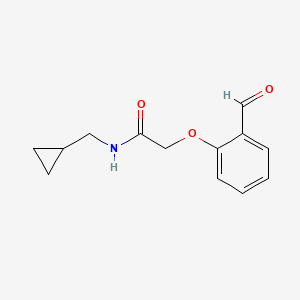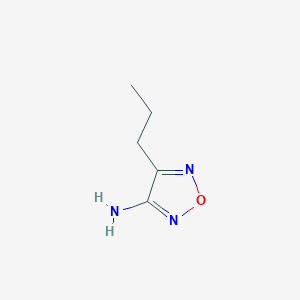
4-丙基-1,2,5-噁二唑-3-胺
描述
4-Propyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound with the molecular formula C₅H₉N₃O. It is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an amine group at the third position.
科学研究应用
4-Propyl-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
作用机制
Target of Action
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 4-Propyl-1,2,5-oxadiazol-3-amine may also target similar pathways.
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of infectious agents .
Biochemical Pathways
Given the anti-infective activities of oxadiazole derivatives, it’s plausible that this compound may affect pathways related to the life cycle of infectious agents .
Pharmacokinetics
The compound has a molecular weight of 12715 , which is within the range generally favorable for oral bioavailability. It is a solid at room temperature and has a melting point of 31-32°C , which may influence its absorption and distribution.
Result of Action
Given the anti-infective activities of oxadiazole derivatives, it’s plausible that this compound may inhibit the growth of infectious agents .
生化分析
Biochemical Properties
4-Propyl-1,2,5-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 4-Propyl-1,2,5-oxadiazol-3-amine and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
The effects of 4-Propyl-1,2,5-oxadiazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Propyl-1,2,5-oxadiazol-3-amine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Propyl-1,2,5-oxadiazol-3-amine exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules. For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s function. This binding interaction can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, 4-Propyl-1,2,5-oxadiazol-3-amine can modulate enzyme activity by altering the enzyme’s conformation or stability.
Temporal Effects in Laboratory Settings
The effects of 4-Propyl-1,2,5-oxadiazol-3-amine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, 4-Propyl-1,2,5-oxadiazol-3-amine has been observed to degrade over time, leading to a decrease in its activity. In in vivo studies, the compound’s effects can be more prolonged, depending on its metabolic stability and the rate of degradation .
Dosage Effects in Animal Models
The effects of 4-Propyl-1,2,5-oxadiazol-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function. For instance, high doses of 4-Propyl-1,2,5-oxadiazol-3-amine have been associated with toxic effects, such as liver damage and oxidative stress . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.
Metabolic Pathways
4-Propyl-1,2,5-oxadiazol-3-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, 4-Propyl-1,2,5-oxadiazol-3-amine can affect the levels of specific metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Propyl-1,2,5-oxadiazol-3-amine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may bind to albumin, a common transport protein in the blood, which helps distribute the compound throughout the body . The localization and accumulation of 4-Propyl-1,2,5-oxadiazol-3-amine in specific tissues can influence its overall effects.
Subcellular Localization
The subcellular localization of 4-Propyl-1,2,5-oxadiazol-3-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Propyl-1,2,5-oxadiazol-3-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production . The specific localization of the compound can determine its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of an amidoxime with a suitable nitrile under acidic conditions. One common method includes the reaction of an amidoxime with a nitrile in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at room temperature, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of 4-Propyl-1,2,5-oxadiazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
4-Propyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different substitution patterns.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.
Uniqueness
4-Propyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-propyl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNMNWIWJSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



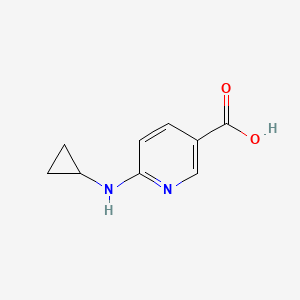


![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
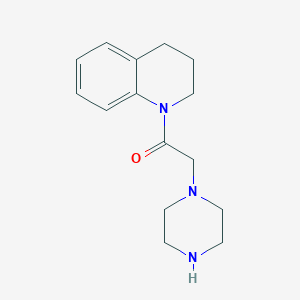

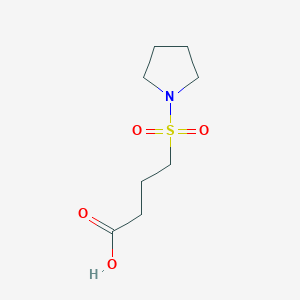
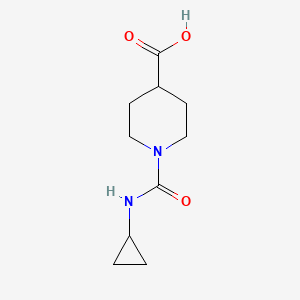

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)
![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
